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Compound of Interest

Compound Name: Deisopropylatrazine

Cat. No.: B029266

A comprehensive review of the existing experimental data reveals that deisopropylatrazine
(DIA), a primary metabolite of the widely used herbicide atrazine, generally exhibits lower
toxicity than its parent compound across various endpoints. However, the data available for a
complete comparative assessment remains limited for certain toxicological parameters.

This guide provides a detailed comparison of the toxicity profiles of deisopropylatrazine and
atrazine, drawing upon available experimental data. The information is intended for
researchers, scientists, and drug development professionals to facilitate a clear understanding
of their relative toxicities.

Quantitative Toxicity Data

To facilitate a direct comparison, the following tables summarize the available quantitative data
on the acute and chronic toxicity of both compounds.

Table 1: Acute Oral Toxicity in Rats
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Compound Species Sex LD50 (mg/kg) Reference
Atrazine Rat Male 1,471 - 3,090 [11[2]

Rat Female 672-1,212 [1]

::i(ss::;pylatraﬂ Rat Male 2,290 [3]

Rat Female 810 [3]

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.

Table 2: Acute and Chronic Toxicity to Aquatic Organisms

Toxicity

Compound Organism Endpoint Value (pg/L) . Reference
Ranking
Hyalella )
Atrazine >
Atrazine azteca 96-h IC50 >3,000 [4]
, DEA > DIA
(amphipod)
_ Hyalella
Deisopropylat
] azteca 96-h IC50 >3,000 [4]
razine (DIA) )
(amphipod)
Diporeia spp.  21-da Atrazine >
Atrazine P , PP y - [4]
(amphipod) Chronic DEA > DIA
Deisopropylat  Diporeia spp.  21-day )
razine (DIA) (amphipod) Chronic
Pseudokirchn
) eriella Atrazine >
Atrazine ) 96-h IC50 >1,500 [4]
subcapitata DEA > DIA
(algae)
Pseudokirchn
Deisopropylat  eriella
_ , 96-h IC50 >1,500 [4]
razine (DIA) subcapitata
(algae)
© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5906-440-repeated-dose-90-days-oral-toxicity-study-in-rodents-b-oecd-408-2018
https://www.oecd.org/en/publications/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_9789264070707-en.html
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5906-440-repeated-dose-90-days-oral-toxicity-study-in-rodents-b-oecd-408-2018
http://www.ask-force.org/web/OECD/OECD-Repeated-90day-on-Rodents-408-1998.pdf
http://www.ask-force.org/web/OECD/OECD-Repeated-90day-on-Rodents-408-1998.pdf
https://altogenlabs.com/toxicology/oral-toxicity-oecd-408/
https://altogenlabs.com/toxicology/oral-toxicity-oecd-408/
https://altogenlabs.com/toxicology/oral-toxicity-oecd-408/
https://altogenlabs.com/toxicology/oral-toxicity-oecd-408/
https://altogenlabs.com/toxicology/oral-toxicity-oecd-408/
https://altogenlabs.com/toxicology/oral-toxicity-oecd-408/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

IC50 (Median Inhibition Concentration): The concentration of a substance that causes a 50%
inhibition of a biological or biochemical function. DEA: Deethylatrazine, another major
metabolite of atrazine.

Table 3: Chronic Toxicity of Atrazine in Mammals

Effects
. . NOAEL LOAEL
Species Duration Observed at Reference

mglkgl/da mglkgl/da
(mg/kg/day) (mgl/kg/day) e

Decreased
Rat Lifetime 3.5 - body weight [5]
gain

Delayed
Pig 19 days - 1 onset of [5]
estrus

Decreased
Gestation maternal
Rabbit 1 - ] [5]
days 7-19 body weight

gain

NOAEL (No-Observed-Adverse-Effect Level): The highest dose or exposure level of a
substance at which no adverse effects are observed. LOAEL (Lowest-Observed-Adverse-Effect
Level): The lowest dose or exposure level of a substance at which adverse effects are
observed.

Note: Specific NOAEL and LOAEL values for chronic toxicity of deisopropylatrazine in
mammals were not available in the reviewed literature.

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized
experimental protocols, such as those established by the Organisation for Economic Co-
operation and Development (OECD).
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Acute Oral Toxicity (OECD 420, 425)

Acute oral toxicity studies are typically conducted in rodents (e.g., rats) to determine the LD50
value. The protocols, such as OECD Guidelines for the Testing of Chemicals 420 (Acute Oral
Toxicity - Fixed Dose Procedure) and 425 (Acute Oral Toxicity: Up-and-Down Procedure),
involve the administration of a single high dose of the test substance to a group of animals.[5]
[6] Observations for signs of toxicity and mortality are made over a period of 14 days.

Subchronic Oral Toxicity (OECD 408)

For assessing chronic toxicity, a 90-day oral toxicity study in rodents (OECD Guideline 408) is
commonly employed.[1][2][3] This involves the daily administration of the test substance at
three or more dose levels to groups of animals for 90 days.[1][2][3] Endpoints evaluated
include changes in body weight, food consumption, clinical signs of toxicity, hematology, clinical
chemistry, and histopathological examination of organs.[1][2][3] This allows for the
determination of the NOAEL and LOAEL.[1][2][3]

Genotoxicity Assays

A variety of in vitro and in vivo assays are used to assess the genotoxic potential of a
substance. These can include:

o Ames test (Bacterial Reverse Mutation Assay): Evaluates the ability of a substance to induce
mutations in bacteria.

e Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in cells.[7] This
can be performed in vitro on cultured cells or in vivo in bone marrow or peripheral blood of
rodents.[7]

o Comet Assay: Measures DNA strand breaks in individual cells.[7]

Endocrine Disruption Assays

The U.S. Environmental Protection Agency (EPA) has established the Endocrine Disruptor
Screening Program (EDSP), which utilizes a battery of in vitro and in vivo assays to identify
substances that have the potential to interact with the estrogen, androgen, and thyroid
hormone systems.[8][9] These assays include receptor binding assays, steroidogenesis
assays, and pubertal development and function studies in rodents.[8][9]
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Comparative Toxicity Profile
Acute Toxicity

Based on the available LD50 values in rats, atrazine and deisopropylatrazine exhibit a similar
order of magnitude for acute oral toxicity. For male rats, the reported LD50 for DIA (2290
mg/kg) falls within the range reported for atrazine (1471-3090 mg/kg).[1][2][3] In female rats,
the LD50 for DIA (810 mg/kg) is slightly higher than the lower end of the range for atrazine (672
mg/kg), suggesting a potentially lower acute toxicity for DIA in females.[1][3] In aquatic
organisms, both acute and chronic toxicity studies consistently rank atrazine as more toxic than
its metabolites, including DIA.[4]

Chronic Toxicity

While specific NOAEL and LOAEL values for chronic exposure to DIA in mammals are not
readily available in the public literature, studies on aquatic organisms indicate that atrazine is
more chronically toxic than DIA.[4] For atrazine, chronic exposure in mammals has been shown
to lead to effects such as decreased body weight gain and reproductive effects like delayed
estrus.[5]

Genotoxicity

The genotoxic potential of atrazine has been a subject of debate, with some in vitro studies
suggesting it can induce DNA damage, while others have not.[7][9][10] One study indicated
that deethylatrazine (DEA), a metabolite structurally similar to DIA, was inactive in a
micronucleus assay.[11] However, a direct comparative in vitro genotoxicity study between
atrazine and DIA using standardized assays is needed for a definitive conclusion.

Endocrine Disruption

Atrazine is a well-documented endocrine-disrupting chemical, primarily affecting the
hypothalamic-pituitary-gonadal (HPG) axis.[5][6][8][12][13] It has been shown to suppress the
luteinizing hormone (LH) surge, which is crucial for ovulation, and can alter the production of
sex hormones.[5][6][8][12][13] The EPA's Endocrine Disruptor Screening Program has
identified that deisopropylatrazine also possesses estrogen receptor bioactivity, suggesting it
may also have endocrine-disrupting potential.[2] However, the extent and mechanism of DIA's
endocrine-disrupting activity compared to atrazine require further investigation. Atrazine has
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been shown to interact with G-protein coupled receptors (GPCRS), but it is unknown if DIA
shares this mechanism.[14][15]

Signaling Pathways and Mechanisms of Action
Atrazine's Mechanism of Endocrine Disruption

Atrazine's primary mechanism of endocrine disruption involves the central nervous system,
specifically the hypothalamus. It is thought to suppress the activity of gonadotropin-releasing
hormone (GnRH) neurons, leading to a decrease in the release of LH and follicle-stimulating
hormone (FSH) from the pituitary gland.[5][8][13] This disruption of the HPG axis can lead to a
cascade of reproductive effects. Some studies also suggest that atrazine can act as an inhibitor
of cCAMP-specific phosphodiesterase-4 (PDE4), leading to an increase in intracellular cyclic
AMP (cAMP) levels, which can in turn affect hormone production.[16][17] Furthermore, atrazine
has been shown to interact with G-protein coupled receptor 30 (GPR30), which can mediate
estrogen-like effects.[14][15]
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Atrazine's Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
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General Experimental Workflow for Comparative Toxicity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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